molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1354535
CAS No.: 42191-83-3
M. Wt: 261.32 g/mol
InChI Key: LIIZLWVDCMQADD-UHFFFAOYSA-N
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Description

Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in the presence of acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . Another approach involves the reaction of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by montmorillonite K-10 or ZrOCl2−8H2O .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIZLWVDCMQADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441506
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42191-83-3
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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